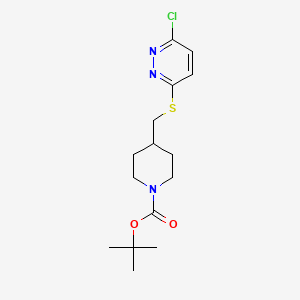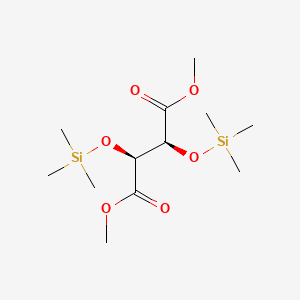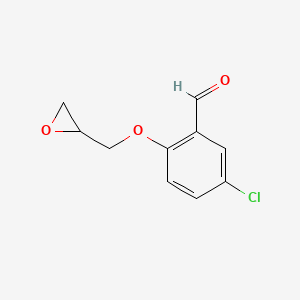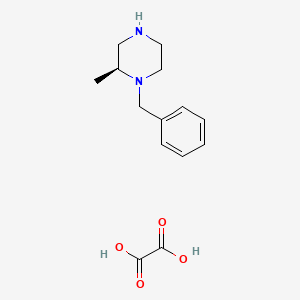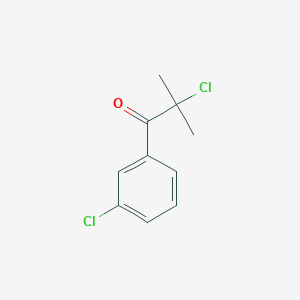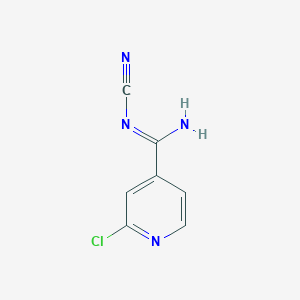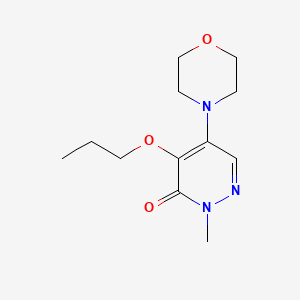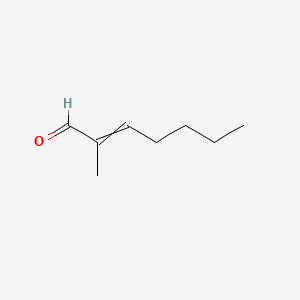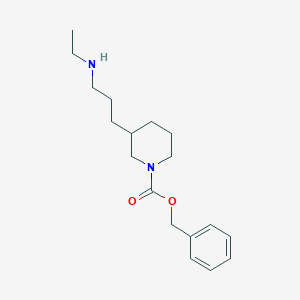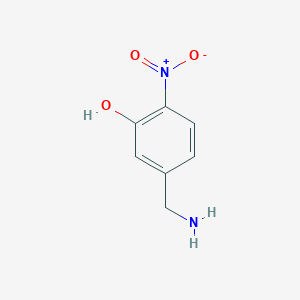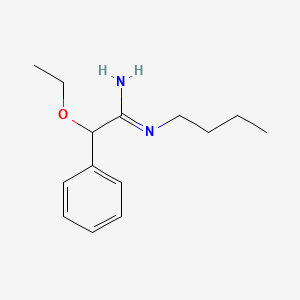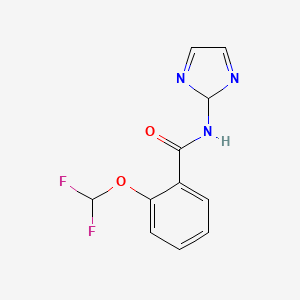
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a difluoromethoxy group and an imidazole ring, which are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: This step involves the substitution of a suitable leaving group with a difluoromethoxy group, often using difluoromethyl ethers in the presence of a base.
Coupling with Benzamide: The final step involves coupling the imidazole derivative with benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen.
Substitution: Formation of substituted derivatives with new functional groups replacing the difluoromethoxy group.
Scientific Research Applications
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the difluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(fluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- 2-(trifluoromethoxy)-N-(2H-imidazol-2-yl)benzamide
- 2-(methoxy)-N-(2H-imidazol-2-yl)benzamide
Uniqueness
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. The difluoromethoxy group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
446268-85-5 |
|---|---|
Molecular Formula |
C11H9F2N3O2 |
Molecular Weight |
253.20 g/mol |
IUPAC Name |
2-(difluoromethoxy)-N-(2H-imidazol-2-yl)benzamide |
InChI |
InChI=1S/C11H9F2N3O2/c12-10(13)18-8-4-2-1-3-7(8)9(17)16-11-14-5-6-15-11/h1-6,10-11H,(H,16,17) |
InChI Key |
OILKZUNZRIFYHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2N=CC=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


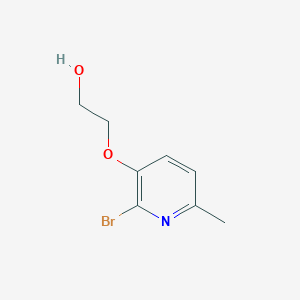
![2-(8-(Mercaptomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949376.png)
